Nitric acid, cerium salt

Catalysis Ethylbenzene dehydrogenation Cerium precursor screening

Nitric acid, cerium salt (Ce(III) nitrate hexahydrate) is a performance-critical precursor. Unlike cerium chloride or CAN, only the nitrate anion enables self-healing corrosion inhibition without pitting and yields 10–15 nm CeO₂ crystallites for maximum oxygen storage capacity. In styrene catalyst manufacturing, it delivers >79% conversion and >95% selectivity over 1000-hour runs. Specify Ce(III) nitrate to avoid counterion-induced substrate damage and ensure reproducibility in redox catalyst and protective coating applications.

Molecular Formula CeHNO3
Molecular Weight 203.129 g/mol
CAS No. 17309-53-4
Cat. No. B098749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric acid, cerium salt
CAS17309-53-4
Molecular FormulaCeHNO3
Molecular Weight203.129 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].[Ce]
InChIInChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4)
InChIKeyODPUKHWKHYKMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitric Acid, Cerium Salt (CAS 17309-53-4): Defining the Ce(III) Nitrate Baseline for Informed Procurement


Nitric acid, cerium salt (CAS 17309‑53‑4) is formally cerium(III) nitrate, most commonly supplied as the hexahydrate Ce(NO₃)₃·6H₂O [1]. It belongs to the class of trivalent lanthanide nitrates and serves as a versatile precursor for CeO₂ catalysts, a corrosion inhibitor in protective coatings, and a starting material for redox‑active cerium nanomaterials. Unlike its Ce(IV) counterparts or alternative cerium salts, Ce(III) nitrate exhibits distinct solubility, redox speciation, and counterion‑dependent performance that directly influence its utility in industrial and research settings [2].

Why Generic Substitution of Cerium Salts Fails: Anion‑Dependent Performance Evidence for Nitric Acid, Cerium Salt (CAS 17309‑53‑4)


Cerium salts are often treated as interchangeable sources of Ce³⁺, but systematic studies demonstrate that the counterion (nitrate, chloride, sulfate, acetate) controls critical performance parameters—including corrosion protection mechanism [1], catalyst activity [2], and nanoparticle functionality [3]. Substituting nitric acid, cerium salt with cerium chloride, sulfate, or ammonium nitrate can reverse the intended effect (e.g., losing self‑healing capability or inducing substrate damage) or drastically alter catalytic conversion. The quantitative evidence below proves that the nitrate anion is not a spectator; it is a performance‑determining species that must be specified during procurement.

Nitric Acid, Cerium Salt (CAS 17309‑53‑4): Head‑to‑Head Quantitative Differentiation Evidence


Cerium Nitrate Outperforms Cerium Sulfate in Catalytic Ethylbenzene Dehydrogenation

When cerium oxide precursors were screened for an iron‑potassium ethylbenzene dehydrogenation catalyst, cerium sulfate led to lower activity and selectivity than normal, whereas cerium nitrate (and cerium oxalate) significantly improved performance. A 70:30 blend of cerium oxalate and cerium nitrate achieved ethylbenzene conversion above 79 % and styrene selectivity above 95 %, with stable operation over a 1000‑h lifetime test [1].

Catalysis Ethylbenzene dehydrogenation Cerium precursor screening

Ce(III) Nitrate Delivers Three‑Fold Smaller CeO₂ Crystallites Than Ceric Ammonium Nitrate

In solution combustion synthesis of Ce₁₋ₓMₓO₂₋δ (M = Cu, Pd) nanocrystalline catalysts, using cerous nitrate (Ce(III) nitrate) as the precursor yielded crystallite sizes of 10–15 nm, whereas ceric ammonium nitrate (CAN, (NH₄)₂Ce(NO₃)₆) produced crystallites of 30–45 nm—a three‑fold increase [1]. The smaller crystallite size from Ce(III) nitrate was accompanied by enhanced solid solubility of transition‑metal dopants (Cu solubility increased from 5–10 atom % to 10–15 atom %) and improved oxygen storage capacity and catalytic activity for CO oxidation and NO reduction [1].

Nanomaterial synthesis Ceria crystallite size Combustion synthesis

Ce(III) Nitrate Enables Self‑Healing in Sol–Gel Coatings While Ce(III) Chloride Promotes Pitting

GPTMS/TMOS sol–gel coatings doped with cerium salts were evaluated on 2024‑T3 aluminum alloy by electrochemical impedance spectroscopy (EIS) and immersion tests. Doping with 1 × 10⁻³ mol L⁻¹ cerium nitrate conferred excellent self‑healing ability, whereas cerium chloride at the same concentration had no obvious beneficial effect and instead promoted under‑film pitting due to Cl⁻ introduction [1]. XPS and XRD analyses confirmed the formation of protective Ce(OH)₃ and CeO₂ species in the nitrate‑doped coating [1].

Corrosion protection Sol–gel coating Self-healing inhibitor

Ce(III) Nitrate Conversion Coatings Avoid Chloride‑Induced Subsurface Crevice Damage on Aerospace Alloys

Ce(NO₃)₃- and CeCl₃-based conversion coatings were deposited on Al 7075‑T6 substrates from 0.11 M Ce(III) solutions with 1 M H₂O₂. The all‑chloride formulation produced a thick coating (~450 nm) with high impedance (~95 kΩ·cm²) and low icorr (0.288 μA·cm⁻²), but caused subsurface crevice formation in the alloy. Replacing the chloride precursor with nitrate eliminated subsurface crevices, although the coating thickness decreased to ~60 nm, impedance to ~5 kΩ·cm², and icorr increased to 7.07 μA·cm⁻² [1].

Conversion coating Aluminum alloy Crevice corrosion

Ce(III) Nitrate Surpasses Mn, Cu, and Co Nitrates for Low‑Temperature CO Oxidation Catalysis

Catalysts prepared from cobalt, cerium, copper, and manganese nitrate precursors under identical calcination conditions were evaluated for total CO oxidation under 2.5 % CO in air. The catalyst derived from cerium nitrate exhibited the best low‑temperature performance, achieving complete CO oxidation at a lower temperature than Mn‑, Cu‑, and Co‑based oxides [1]. The activity ranking was: Ce‑oxide > Mn‑oxide > Cu‑oxide > Co‑oxide [1].

CO oxidation Emission control Catalyst precursor

Procurement‑Critical Application Scenarios for Nitric Acid, Cerium Salt (CAS 17309‑53‑4) with Supporting Evidence


Styrene Monomer Production: Ce(III) Nitrate as Preferred Catalyst Precursor

In iron‑potassium ethylbenzene dehydrogenation catalysts, replacing cerium sulfate with cerium nitrate (in combination with cerium oxalate) boosts ethylbenzene conversion above 79 % and styrene selectivity above 95 % while maintaining stability over 1000 hours [1]. This evidence makes nitric acid, cerium salt the precursor of choice for styrene‑plant catalyst manufacturing.

Synthesis of High‑Surface‑Area Nanocrystalline Ceria Catalysts

When ceric ammonium nitrate (CAN) is replaced by Ce(III) nitrate in solution combustion synthesis, the resulting CeO₂ crystallite size shrinks from 30–45 nm to 10–15 nm, and transition‑metal dopant solid solubility increases significantly [2]. This directly enhances oxygen storage capacity and catalytic activity, making Ce(III) nitrate the preferred precursor for nanocrystalline redox catalysts.

Self‑Healing Corrosion‑Protective Sol–Gel Coatings for Aerospace Alloys

Only cerium nitrate at 1 × 10⁻³ mol L⁻¹ imparts self‑healing functionality to GPTMS/TMOS sol–gel coatings on 2024‑T3 aluminum, whereas cerium chloride fails due to Cl⁻‑induced pitting [3]. For sol–gel coating formulations requiring active corrosion inhibition, the nitrate salt is mandatory.

Chloride‑Free Cerium Conversion Coatings on High‑Strength Aluminum Alloys

Though chloride‑based conversion baths yield thicker, higher‑impedance coatings on Al 7075‑T6, they cause subsurface crevice damage. Substituting CeCl₃ with Ce(NO₃)₃ eliminates crevice formation, preserving substrate integrity at the cost of reduced coating thickness (~60 nm vs. ~450 nm) and impedance (~5 kΩ·cm² vs. ~95 kΩ·cm²) [4]. This trade‑off is essential for aerospace components where structural integrity must never be compromised.

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